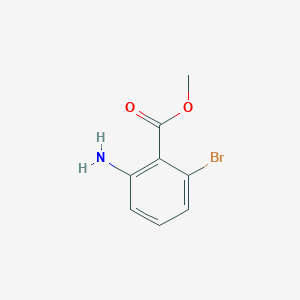

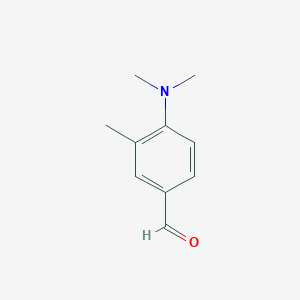

4-(Dimethylamino)-3-methylbenzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(Dimethylamino)-3-methylbenzaldehyde is an organic compound that has been used in the preparation of trans-4-dimethylamino-4′-nitrostilbene . It forms colored condensation products (Schiff bases) with pyrroles and primary amines .

Synthesis Analysis

The synthesis of 4-(Dimethylamino)-3-methylbenzaldehyde involves various processes. For instance, it has been used in the chitinase assay . It is also used in the synthesis of azo-azomethine dyes by condensation reaction .Molecular Structure Analysis

The molecular structure of 4-(Dimethylamino)-3-methylbenzaldehyde can be analyzed using various methods. For example, the structure and dynamics of crystalline 4-(Dimethylamino)-3-methylbenzaldehyde are assessed through INS spectroscopy combined with periodic DFT calculations .Chemical Reactions Analysis

4-(Dimethylamino)-3-methylbenzaldehyde undergoes various chemical reactions. For instance, it reacts with hydrazine to form a distinct yellow color, making it useful for spectrophotometric determination of hydrazine in aqueous solutions .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Dimethylamino)-3-methylbenzaldehyde include its color, hardness, malleability, solubility, electrical conductivity, density, melting point, and boiling point . More specific properties can be determined through further studies .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Research into the synthesis of vanillin, a compound structurally related to 4-(Dimethylamino)-3-methylbenzaldehyde, highlights the importance of aromatic aldehydes in the perfumery, pharmaceutical, and food flavoring industries. The synthesis methods for vanillin involve several steps that are promising and practical for industrial applications (Tan Ju & Liao Xin, 2003). This suggests a potential area of research in synthesizing and modifying 4-(Dimethylamino)-3-methylbenzaldehyde for similar applications.

Catalytic Applications

Catalytic oxidation of lignins into aromatic aldehydes, including vanillin and syringaldehyde, has been extensively studied. This process is influenced by various factors such as the nature of the lignin, the oxidant, and the reaction conditions. Properly organized catalytic oxidation processes can achieve yields and selectivity close to those obtained by oxidation with nitrobenzene, highlighting the potential for efficient production of valuable chemicals from lignin (Tarabanko & Tarabanko, 2017). This research area could be relevant for exploring the catalytic applications of 4-(Dimethylamino)-3-methylbenzaldehyde in producing other valuable chemical intermediates.

Environmental Impact and Toxicity

Concerns about the environmental impact of organic UV filters, such as oxybenzone, highlight the importance of studying the environmental fate and toxicity of synthetic chemicals, including those structurally similar to 4-(Dimethylamino)-3-methylbenzaldehyde. Oxybenzone has been implicated in coral reef bleaching and is difficult to remove from water sources through common wastewater treatment techniques. This underscores the need for research into the environmental behaviors and potential toxicological effects of synthetic compounds (Schneider & Lim, 2019).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(dimethylamino)-3-methylbenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-8-6-9(7-12)4-5-10(8)11(2)3/h4-7H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOONFRKFJPYULD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C=O)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371221 |

Source

|

| Record name | 4-(dimethylamino)-3-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Dimethylamino)-3-methylbenzaldehyde | |

CAS RN |

1424-69-7 |

Source

|

| Record name | 4-(dimethylamino)-3-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B189836.png)

![4-Methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B189837.png)

![6-Hydroxy-1,1-dioxo-1l6-[1,4]thiazepane-4-carboxylic acid tert-butyl ester](/img/structure/B189840.png)